![molecular formula C16H23NO3 B2885466 (2S)-2-[(4-tert-butylbenzoyl)amino]-3-methylbutanoic acid CAS No. 955961-62-3](/img/structure/B2885466.png)
(2S)-2-[(4-tert-butylbenzoyl)amino]-3-methylbutanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-2-[(4-tert-butylbenzoyl)amino]-3-methylbutanoic acid, also known as Boc-3-methyl-D-valine, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound belongs to the family of amino acids and is widely used in the synthesis of peptides and proteins.
作用机制
The mechanism of action of (2S)-2-[(4-tert-butylbenzoyl)amino]-3-methylbutanoic acid-D-valine is not well understood. However, it is believed that this compound acts as a protecting group for the valine residue in peptides and proteins. The tert-butyl group of (2S)-2-[(4-tert-butylbenzoyl)amino]-3-methylbutanoic acid-D-valine protects the amino group of the valine residue from unwanted reactions during the peptide synthesis process. Once the peptide synthesis is complete, the Boc group is removed by treatment with an acid such as trifluoroacetic acid (TFA).
Biochemical and Physiological Effects:
(2S)-2-[(4-tert-butylbenzoyl)amino]-3-methylbutanoic acid-D-valine does not have any known biochemical or physiological effects as it is primarily used as a protecting group in peptide synthesis. However, the use of this compound in peptide synthesis can have significant biochemical and physiological effects on the resulting peptides. For example, the use of (2S)-2-[(4-tert-butylbenzoyl)amino]-3-methylbutanoic acid-D-valine in the synthesis of amyloid beta peptides has been shown to increase the solubility of the peptides and reduce their aggregation.
实验室实验的优点和局限性
The use of (2S)-2-[(4-tert-butylbenzoyl)amino]-3-methylbutanoic acid-D-valine in peptide synthesis has several advantages. It is a commonly used protecting group for the valine residue and is readily available. (2S)-2-[(4-tert-butylbenzoyl)amino]-3-methylbutanoic acid-D-valine is also stable under a wide range of reaction conditions, making it suitable for use in various peptide synthesis reactions. However, the use of (2S)-2-[(4-tert-butylbenzoyl)amino]-3-methylbutanoic acid-D-valine can also have limitations. The tert-butyl group can be difficult to remove, and the resulting peptides may require additional purification steps. Additionally, the use of (2S)-2-[(4-tert-butylbenzoyl)amino]-3-methylbutanoic acid-D-valine can increase the cost of peptide synthesis due to the need for additional reagents.
未来方向
There are several future directions for the use of (2S)-2-[(4-tert-butylbenzoyl)amino]-3-methylbutanoic acid-D-valine in scientific research. One potential direction is the use of this compound in the synthesis of new peptides and proteins with unique properties. (2S)-2-[(4-tert-butylbenzoyl)amino]-3-methylbutanoic acid-D-valine could also be used in the synthesis of peptide-based drugs for the treatment of various diseases. Additionally, further research is needed to understand the mechanism of action of (2S)-2-[(4-tert-butylbenzoyl)amino]-3-methylbutanoic acid-D-valine and its potential applications in peptide synthesis.
合成方法
The synthesis of (2S)-2-[(4-tert-butylbenzoyl)amino]-3-methylbutanoic acid-D-valine involves the reaction of tert-butyl 4-aminobenzoate with 3-methyl-2-oxobutanoic acid. The reaction is catalyzed by a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and is carried out in a solvent such as dimethylformamide (DMF) or dichloromethane (DCM). The product is then purified by column chromatography to obtain pure (2S)-2-[(4-tert-butylbenzoyl)amino]-3-methylbutanoic acid-D-valine.
科学研究应用
(2S)-2-[(4-tert-butylbenzoyl)amino]-3-methylbutanoic acid-D-valine has several scientific research applications. It is widely used in the synthesis of peptides and proteins due to its ability to protect the amino group of the valine residue. This compound is also used as a building block in the synthesis of complex natural products and pharmaceuticals. (2S)-2-[(4-tert-butylbenzoyl)amino]-3-methylbutanoic acid-D-valine has been used in the synthesis of various peptides such as amyloid beta peptides, opioid peptides, and melanocortin peptides.
属性
IUPAC Name |
(2S)-2-[(4-tert-butylbenzoyl)amino]-3-methylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3/c1-10(2)13(15(19)20)17-14(18)11-6-8-12(9-7-11)16(3,4)5/h6-10,13H,1-5H3,(H,17,18)(H,19,20)/t13-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHXSPRBJLXYTDA-ZDUSSCGKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C1=CC=C(C=C1)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)NC(=O)C1=CC=C(C=C1)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-[(4-tert-butylbenzoyl)amino]-3-methylbutanoic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

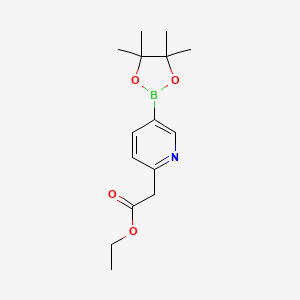

![N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B2885386.png)

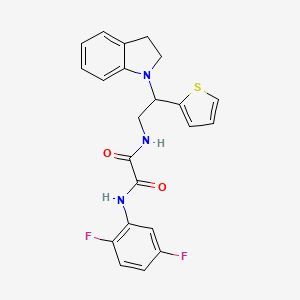
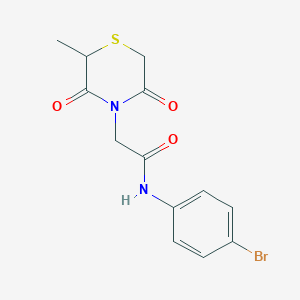
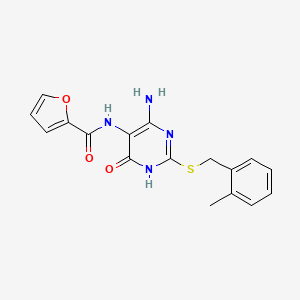
![N-{3-[(dimethylamino)methyl]-1,2-benzoxazol-5-yl}-2-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B2885393.png)
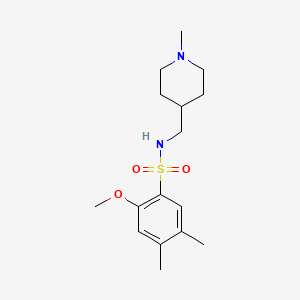
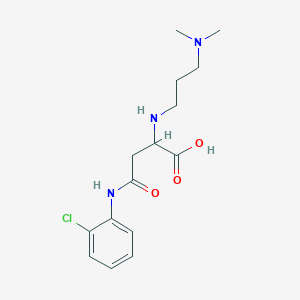
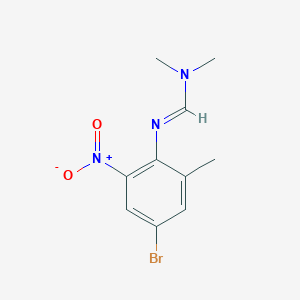
![Methyl 6-(tert-butyl)-2-(2-phenylacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2885399.png)
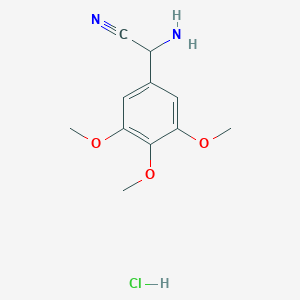
![5-[3-methyl-5-[(E)-prop-1-enyl]-1-benzofuran-2-yl]-1,3-benzodioxole](/img/structure/B2885405.png)